molecular formula C18H28N4O2 B4373899 N~3~,N~4~-DICYCLOHEXYL-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

N~3~,N~4~-DICYCLOHEXYL-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

Cat. No.: B4373899
M. Wt: 332.4 g/mol
InChI Key: FPJFJZYIIUPNAP-UHFFFAOYSA-N
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Description

N,N’-dicyclohexyl-1-methyl-1H-pyrazole-3,4-dicarboxamide is a compound belonging to the pyrazole family, which is known for its diverse biological and chemical properties This compound is characterized by its unique structure, which includes a pyrazole ring substituted with dicarboxamide groups and cyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-dicyclohexyl-1-methyl-1H-pyrazole-3,4-dicarboxamide typically involves the reaction of pyrazole-3,4-dicarboxylic acid with cyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N,N’-dicyclohexyl-1-methyl-1H-pyrazole-3,4-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Scientific Research Applications

N,N’-dicyclohexyl-1-methyl-1H-pyrazole-3,4-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-dicyclohexyl-1-methyl-1H-pyrazole-3,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-dicyclohexyl-1-methyl-1H-pyrazole-3,5-dicarboxamide
  • N,N’-dicycloheptyl-1-methyl-1H-pyrazole-3,4-dicarboxamide

Uniqueness

N,N’-dicyclohexyl-1-methyl-1H-pyrazole-3,4-dicarboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-N,4-N-dicyclohexyl-1-methylpyrazole-3,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2/c1-22-12-15(17(23)19-13-8-4-2-5-9-13)16(21-22)18(24)20-14-10-6-3-7-11-14/h12-14H,2-11H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJFJZYIIUPNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2CCCCC2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~3~,N~4~-DICYCLOHEXYL-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
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N~3~,N~4~-DICYCLOHEXYL-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

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